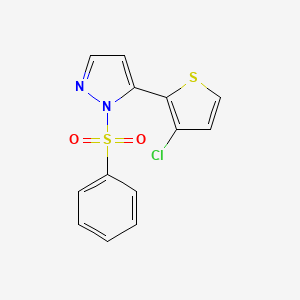

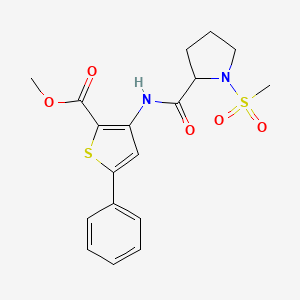

![molecular formula C26H30N2O4 B2518489 2-(2-(二甲氨基)乙基)-6,7-二甲基-1-(4-丙氧苯基)-1,2-二氢苯并[2,3-c]吡咯并[3,9]二酮 CAS No. 631889-52-6](/img/structure/B2518489.png)

2-(2-(二甲氨基)乙基)-6,7-二甲基-1-(4-丙氧苯基)-1,2-二氢苯并[2,3-c]吡咯并[3,9]二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is a derivative of the chromeno[2,3-c]pyrrole class, which is a group of heterocyclic organic compounds. These compounds have been studied for their potential biological activities, including antitumor properties . The structure of the compound suggests that it may have interesting chemical and physical properties due to the presence of multiple functional groups, such as the dimethylaminoethyl side chain and the chromeno[2,3-c]pyrrole core.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones have been synthesized by heating methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, which then undergo dehydration to form the desired compounds . This method provides a pathway to a wide range of derivatives, suggesting that the synthesis of the compound could potentially be achieved through a similar route.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction (XRD) analysis . This technique allows for the precise determination of the spatial arrangement of atoms within a molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets. The presence of the dimethylaminoethyl group and the chromeno[2,3-c]pyrrole core in the compound of interest implies a complex molecular geometry that could be elucidated using XRD or similar structural analysis methods.

Chemical Reactions Analysis

Compounds with similar structures have been shown to participate in various chemical reactions. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate, a compound with a dimethylamino group, reacts with different diketones to form fused pyranones . This indicates that the compound may also undergo reactions with diketones or other reagents to form new heterocyclic systems, potentially leading to the discovery of novel compounds with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. For instance, the amino-substituted derivatives of dibenz[de,h]isoquinoline-1,3-diones have shown a strong dependence of antitumor potency on the position of substitution, which suggests that the electronic and steric effects of substituents on the chromeno[2,3-c]pyrrole core significantly influence the compound's biological activity . Additionally, the presence of the dimethylaminoethyl group could affect the compound's solubility, boiling point, and stability, which are important factors in the development of pharmaceutical agents.

科学研究应用

合成和细胞毒活性

一项研究专注于苯并[b][1,6]萘啶的羧酰胺衍生物的合成和评估,揭示了其对各种癌细胞系的有效细胞毒性。衍生物通过涉及类似化合物的反应合成,并对鼠P388白血病、刘易斯肺癌和人Jurkat白血病细胞系表现出具有小于10 nM的IC(50)值的生长抑制特性。一些化合物在小鼠结肠肿瘤中进行了体内测试,显示出低剂量的疗效(Deady 等人,2003)。

合成路线和衍生物

另一项研究概述了1-芳基-2-[2-(二甲氨基)乙基]-1,2-二氢苯并[2,3-c]吡咯并[3,9]二酮及其类似物的合成,重点介绍了一种高产率的合成方法。该方法促进了各种衍生物的产生,强调了该化合物在合成新型化学实体中的适应性(Vydzhak & Panchishyn,2010)。

多功能稠合杂环化合物

通过茚满-1,3-二酮研究多功能稠合杂环化合物展示了该化合物在产生新型杂环结构中的作用。这些研究说明了该化学物质在创造多样化分子结构中的潜力,这对于开发新材料和药物非常重要(Hassaneen 等人,2003)。

光化学和电子转移反应

该化合物还已在光化学电子转移反应的背景下进行了探索,证明了其在光诱导过程中的效用。这些研究突出了其在光化学和材料科学中的潜力,特别是在新型光致发光材料的开发和电子转移机制的理解中(Mattes & Farid,1986)。

作用机制

属性

IUPAC Name |

2-[2-(dimethylamino)ethyl]-6,7-dimethyl-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O4/c1-6-13-31-19-9-7-18(8-10-19)23-22-24(29)20-14-16(2)17(3)15-21(20)32-25(22)26(30)28(23)12-11-27(4)5/h7-10,14-15,23H,6,11-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOQGTRYVXFBKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCN(C)C)OC4=C(C3=O)C=C(C(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide](/img/structure/B2518407.png)

![N-[(1,2-dimethylindol-5-yl)methyl]pentanamide](/img/structure/B2518412.png)

![(5R,8S)-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2518418.png)

![1-(4-bromophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2518420.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2518423.png)

![6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyridine-6-carboxylic acid](/img/structure/B2518425.png)

![(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2518426.png)

![N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine](/img/structure/B2518429.png)